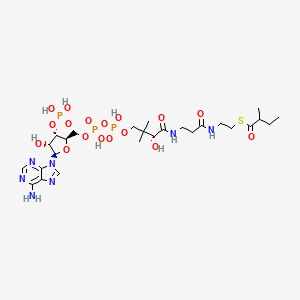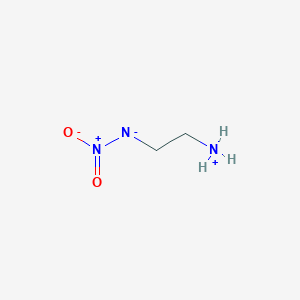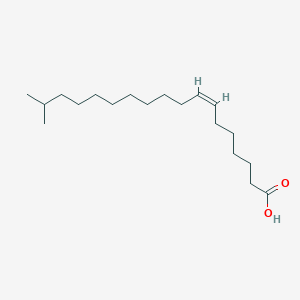
17-methyl-7Z-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-methyl-7Z-octadecenoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Novel Fatty Acid Identification
Carballeira et al. (2001) identified 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid in the mollusk Siphonaria denticulata, marking their first identification in nature. These compounds were characterized using gas chromatography-mass spectrometry (GC-MS) and chemical transformations (Carballeira, Cruz, Hill, De Voss, & Garson, 2001).
Radioiodinated Fatty Acid for Myocardial Imaging
Knapp et al. (1984) synthesized and evaluated radioiodinated (E)-18-iodo-17-octadecenoic acid for myocardial imaging. They found that this iodovinyl-substituted fatty acid showed high myocardial uptake and low in vivo deiodination, indicating potential for myocardial imaging (Knapp, Goodman, Kabalka, & Sastry, 1984).
Antiprotozoal Activity
Carballeira et al. (2009) reported the synthesis of (Z)-17-methyl-13-octadecenoic acid, a marine fatty acid from the sponge Polymastia penicillus. This compound displayed antiprotozoal activity against Leishmania donovani and inhibited the leishmania DNA topoisomerase IB (Carballeira, Montano, Balaña-Fouce, & Prada, 2009).
Biofuel Performance and Emission Studies
Dinesha, Jagannath, and Mohanan (2018) investigated the effect of varying 9-Octadecenoic acid (oleic fatty acid) content in biofuel on the performance and emission of a compression ignition engine. They found that varying the oleic acid content affected smoke emission and other performance metrics, providing insights for biofuel optimization (Dinesha, Jagannath, & Mohanan, 2018).
Propiedades
Nombre del producto |
17-methyl-7Z-octadecenoic acid |
|---|---|
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(Z)-17-methyloctadec-7-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h5,7,18H,3-4,6,8-17H2,1-2H3,(H,20,21)/b7-5- |
Clave InChI |
GXUFWRIBHGDWJE-ALCCZGGFSA-N |
SMILES isomérico |
CC(C)CCCCCCCC/C=C\CCCCCC(=O)O |
SMILES canónico |
CC(C)CCCCCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



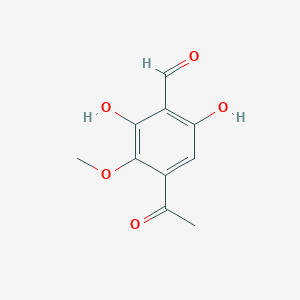
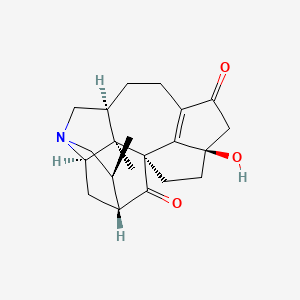


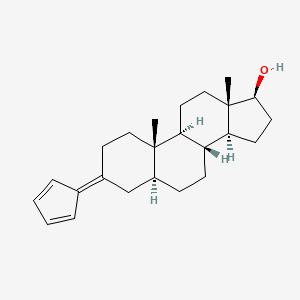
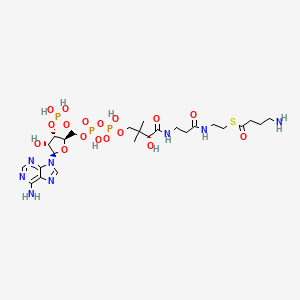

![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)
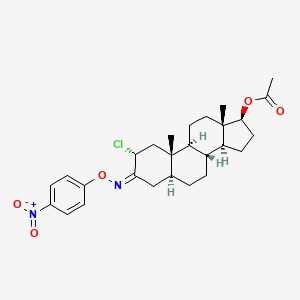
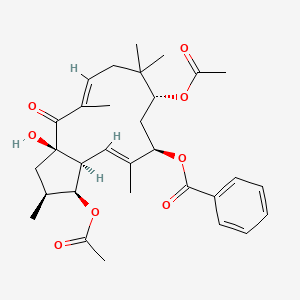
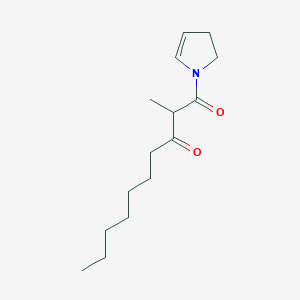
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)
